N-(2-chloro-3-methylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(2-chloro-3-methylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-3-methylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 2-chloro-3-methylphenyl and 4-methylphenyl groups through nucleophilic substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-3-methylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Ammonia (NH3), thiols (R-SH).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Pyrazolo[1,5-a]pyrimidines are known for their activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Compounds with similar structures have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-3-methylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-3-methylphenyl)-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide: Lacks the trifluoromethyl group.
N-(2-chloro-3-methylphenyl)-5-(4-methylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
This detailed overview provides a comprehensive understanding of N-(2-chloro-3-methylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C22H16ClF3N4O |
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Molecular Weight |
444.8 g/mol |
IUPAC Name |
N-(2-chloro-3-methylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H16ClF3N4O/c1-12-6-8-14(9-7-12)17-10-18(22(24,25)26)30-20(28-17)15(11-27-30)21(31)29-16-5-3-4-13(2)19(16)23/h3-11H,1-2H3,(H,29,31) |
InChI Key |
PEWGYEDHRYSKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC(=C4Cl)C |
Origin of Product |
United States |
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